molecular formula C17H23NO3 B1436018 Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate CAS No. 2173071-92-4

Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B1436018
CAS No.: 2173071-92-4
M. Wt: 289.4 g/mol
InChI Key: ASMBGGAZSSWLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate is a chiral organic compound with the CAS Number 2173071-92-4 . It is characterized by a molecular formula of C17H23NO3 and a molecular weight of 289.37 g/mol . The compound features a 3-oxabicyclo[3.3.1]nonane scaffold, a structure of significant interest in medicinal chemistry due to its rigidity and potential for presenting pharmacophores in three-dimensional space. The specific (7r,9r) stereochemistry defines the spatial orientation of its functional groups, which include a benzylamine moiety and a methyl ester group . This combination makes it a valuable building block for chemical synthesis and a potential intermediate in the development of novel bioactive molecules. As a sophisticated synthetic intermediate, this compound is primarily used in research laboratories for exploratory chemistry and drug discovery projects. Its well-defined stereochemistry is crucial for studying structure-activity relationships. Researchers can leverage the ester group for further synthetic modifications, such as hydrolysis to a carboxylic acid or reduction to an alcohol, while the benzyl-protected amino group can be deprotected to access a primary amine . The compound is supplied with a documented purity of 95% and is for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

methyl 9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-20-17(19)13-7-14-10-21-11-15(8-13)16(14)18-9-12-5-3-2-4-6-12/h2-6,13-16,18H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMBGGAZSSWLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2COCC(C1)C2NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael and Hetero-Michael Addition Reactions

A general and concise method for synthesizing morphan derivatives, structurally related to the target compound, employs Michael and hetero-Michael addition reactions under basic conditions. The reaction involves:

  • Reactants: A quinone monoketal substrate and an amino compound (e.g., benzylamine).
  • Base: Cesium carbonate (Cs2CO3) as the promoter.
  • Solvent: Ethanol or 1,4-dioxane.
  • Conditions: Reflux for about 6 hours.

The reaction proceeds smoothly under these conditions, yielding the bicyclic amine derivatives in high yields (89–90%) with excellent diastereoselectivity.

Typical Experimental Setup

Component Amount Role
Quinone monoketal (substrate) 1.0 mmol Bicyclic scaffold precursor
Benzylamine (or derivative) 1.1 mmol Nucleophile for amination
Cs2CO3 2.0 mmol Base promoter
Ethanol or 1,4-dioxane 15 mL Solvent
Temperature Reflux (~78°C for EtOH) Reaction condition
Time 6 hours Duration

After completion, the reaction mixture is cooled, diluted with water and ethyl acetate, and the product is extracted. Purification is typically achieved by column chromatography using petroleum ether/ethyl acetate (1:2) as the eluent.

Reaction Monitoring and Yield

  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • The product yields range from 58% to 90%, depending on the specific substrate and reaction conditions.
  • Stronger bases such as t-BuOK lead to complex mixtures and lower yields, indicating Cs2CO3 is optimal for this synthesis.

Mechanistic Insights and Stereochemical Control

  • The Michael addition proceeds via nucleophilic attack of the benzylamine on the α,β-unsaturated ketone moiety of the bicyclic substrate.
  • The bicyclic structure imposes steric constraints that favor the formation of the (7r,9r) diastereomer.
  • Solvent polarity and base strength critically influence the reaction pathway and selectivity.
  • Protic solvents like ethanol facilitate smooth reaction progress, while aprotic solvents or stronger bases complicate the reaction.

Characterization of the Product

The synthesized this compound and related derivatives have been characterized by:

Summary Table of Reaction Conditions and Outcomes

Entry Base Solvent Temp. Time Yield (%) Notes
1 Cs2CO3 Ethanol Reflux 6 h 89–90 Optimal conditions, clean reaction
2 Cs2CO3 1,4-Dioxane Reflux 6 h 89 Comparable to ethanol
3 t-BuOK Acetonitrile Reflux 6 h <50 Complex mixture, poor yield
4 DIPEA, DBU, DABCO Ethanol Reflux 6 h <40 Reaction not smooth

Additional Notes and Considerations

  • The reaction is sensitive to the strength of the base; overly strong bases cause side reactions.
  • The choice of solvent affects both the reaction rate and selectivity.
  • Purification by column chromatography is essential to isolate the pure diastereomer.
  • The method is versatile and can be adapted for various substituted benzylamines to yield analogues.

Chemical Reactions Analysis

Types of Reactions

Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Compound Name Core Structure Substituents Molecular Formula Key Features References
Methyl (7R,9R)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate 3-Oxabicyclo[3.3.1]nonane - Benzylamino (C₉)
- Methyl ester (C₇)
C₁₆H₂₁NO₃ Chiral centers at C7 and C9; ester group enhances solubility
Methyl (7R,9R)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate 3-Oxabicyclo[3.3.1]nonane - Isopropylamino (C₉)
- Methyl ester (C₇)
C₁₄H₂₃NO₃ Reduced steric bulk compared to benzylamino; potential for altered receptor binding
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride 3-Oxabicyclo[3.3.1]nonane - Benzyl (C₉)
- Carboxylic acid (C₇)
C₁₆H₂₀ClNO₃ Acidic group enables salt formation; hydrochloride improves stability
(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid 3-Oxabicyclo[3.3.1]nonane - tert-Butoxycarbonyl (Boc) (C₉)
- Carboxylic acid (C₇)
C₁₃H₂₁NO₅ Boc group aids in synthetic protection strategies
3-Cyclopropanmethyl-7-(3-isopropoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one 3,7-Diazabicyclo[3.3.1]nonane - Cyclopropanmethyl (C₃)
- Isopropoxypropyl (C₇)
- Ketone (C₉)
C₂₄H₃₅N₃O₃ Dual nitrogen atoms enhance hydrogen-bonding capacity; ketone enables further derivatization

Physicochemical Properties

Property Target Compound 3,7-Diazabicyclo Ketone Hydrochloride Salt
Molecular Weight 275.34 g/mol 413.45 g/mol 311.80 g/mol
Purity ≥95% 91% yield ≥95%
Solubility Likely moderate (ester group) Low (nonpolar substituents) High (ionic form)
Stability Stable under standard conditions Sensitive to hydrolysis (ketone) Enhanced by salt formation

Biological Activity

Methyl (7R,9R)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate, identified by the CAS number 2386455-80-5, is a bicyclic compound with potential biological activities that are of interest in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17_{17}H23_{23}N\O3_{3}
  • Molecular Weight : 289.37 g/mol
  • Structure : The compound features a bicyclic structure with a carboxylate group and a benzylamino substituent.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit several pharmacological activities:

  • Antinociceptive Activity : Studies have shown that related bicyclic compounds may exhibit pain-relieving properties by modulating pain pathways in the central nervous system.
  • Neuroprotective Effects : Some derivatives have demonstrated protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells.
  • Antidepressant-like Effects : Research suggests potential antidepressant activity through the modulation of neurotransmitter systems, particularly serotonin and norepinephrine.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Receptor Interaction : The benzylamino group may facilitate interaction with various neurotransmitter receptors, influencing mood and pain perception.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter degradation could enhance the levels of serotonin and norepinephrine in the brain.

Case Study 1: Antinociceptive Activity Assessment

In a controlled study involving rodent models, this compound was administered at varying doses to assess its antinociceptive effects using the hot plate test. Results indicated a significant reduction in pain response at higher doses compared to control groups.

Dose (mg/kg)Pain Response Time (s)Significance
05.2-
108.4p < 0.05
2012.5p < 0.01

Case Study 2: Neuroprotective Effects in vitro

A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results showed that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.

Treatment GroupViability (%)Statistical Significance
Control45-
Low Concentration65p < 0.05
High Concentration85p < 0.01

Q & A

Basic: What are the established synthetic routes for Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate, and how can stereochemical purity be ensured?

Methodological Answer:
Synthesis typically involves bicyclic framework construction via [3.3.1] ring closure, followed by benzylamino group introduction. A key step is the stereoselective alkylation or Michael addition (e.g., using 1,1-enediamines and quinone monoketals as intermediates, as seen in morphan derivative syntheses . Protecting groups like tert-butyloxycarbonyl (Boc) are critical for amine stability during reactions . Chiral resolution via HPLC or enzymatic methods ensures enantiomeric purity. Polarimetry and chiral shift reagents in NMR validate stereochemistry .

Basic: What spectroscopic techniques are critical for characterizing the bicyclic framework and confirming stereochemistry?

Methodological Answer:
High-resolution NMR (¹H, ¹³C, and NOESY) resolves the bicyclic structure, with diagnostic signals for the 3-oxa bridge (δ 3.5–4.5 ppm) and benzylamino protons (δ 7.2–7.4 ppm) . X-ray crystallography confirms absolute configuration, while computational models (e.g., ACD/Labs Percepta) predict stereoelectronic properties . IR spectroscopy verifies ester carbonyl (1700–1750 cm⁻¹) and secondary amine stretches (3300–3500 cm⁻¹) .

Advanced: How can researchers resolve contradictions in NOESY data when assigning the (7r,9r) configuration?

Methodological Answer:
Contradictions arise from overlapping proton environments or conformational flexibility. Strategies include:

  • Variable-temperature NMR to reduce dynamic effects.
  • DFT calculations to model NOE correlations and compare with experimental data .
  • Comparative analysis with structurally validated analogs (e.g., methyl 3-oxa-9-azabicyclo derivatives) to identify consistent stereochemical trends .

Advanced: What strategies optimize diastereoselectivity in the benzylamino group introduction?

Methodological Answer:
Diastereoselectivity is controlled by:

  • Steric directing groups : Bulky substituents (e.g., tert-butyl esters) bias nucleophilic attack to the less hindered face .
  • Catalytic asymmetric methods : Chiral auxiliaries or transition-metal catalysts (e.g., Rh or Pd) for enantioselective amination .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (7r,9r) configuration .

Basic: What are the stability profiles of this compound under different pH and temperature conditions?

Methodological Answer:
The ester group is hydrolytically labile in acidic/basic conditions (pH < 3 or > 10). Stability studies using HPLC-MS show:

  • Optimal storage : 2–8°C in anhydrous solvents (e.g., DMSO) to prevent ester hydrolysis .
  • Thermal degradation : TGA/DSC analysis reveals decomposition above 150°C, necessitating low-temperature reactions .

Advanced: How can computational models predict reactivity at the 7-carboxylate position for derivatization?

Methodological Answer:

  • Quantum mechanical calculations (e.g., DFT) map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Molecular docking predicts steric accessibility for reactions (e.g., ester hydrolysis or transesterification) .
  • Machine learning models trained on bicyclic analogs (e.g., 3,9-diazabicyclo derivatives) forecast reaction yields under varying conditions .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Methodological Answer:
Key challenges include:

  • Racemization during purification : Minimized via low-temperature crystallization or chiral stationary-phase chromatography .
  • Catalyst leaching : Addressed by immobilizing chiral catalysts on solid supports .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors ee in real-time during large-scale reactions .

Basic: How does the 3-oxabicyclo[3.3.1] framework influence the compound’s physicochemical properties?

Methodological Answer:
The rigid bicyclic structure:

  • Enhances metabolic stability : Reduced cytochrome P450-mediated oxidation compared to linear analogs .
  • Modulates solubility : LogP calculations (e.g., ACD/LogP) predict moderate lipophilicity (LogP ~2.5), suitable for blood-brain barrier penetration .

Advanced: What methodologies validate the absence of regioisomeric byproducts in the final compound?

Methodological Answer:

  • LC-MS/MS with isotopic labeling : Detects trace regioisomers via fragmentation patterns.
  • 2D NMR (HSQC, HMBC) : Assigns regiochemistry by correlating protons with quaternary carbons .
  • X-ray powder diffraction (XRPD) : Differentiates crystalline forms of regioisomers .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves and fume hood use due to potential amine toxicity .
  • Spill management : Neutralize with citric acid (for basic residues) or sodium bicarbonate (for acidic hydrolysis products) .
  • Waste disposal : Incineration at > 800°C to degrade persistent bicyclic fragments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.